molecular formula C6H12F2O B2942236 5,5-Difluorohexan-1-ol CAS No. 1896920-29-8

5,5-Difluorohexan-1-ol

Cat. No.: B2942236
CAS No.: 1896920-29-8
M. Wt: 138.158
InChI Key: GKYJSMQIKPYOIV-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Synthetic Chemistry and Allied Fields

The introduction of fluorine into organic molecules has become a cornerstone of modern chemical and biological sciences. numberanalytics.com It is estimated that approximately 20-25% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom. This widespread application stems from the profound and often beneficial changes that fluorine imparts to a molecule's physical, chemical, and biological properties. numberanalytics.com The applications of organofluorine compounds are diverse, ranging from pharmaceuticals and agrochemicals to advanced materials like fluoropolymers and liquid crystals. alfa-chemistry.comwikipedia.orgmdpi.com

The strategic incorporation of fluorine can lead to enhanced thermal and chemical stability, increased lipophilicity, and improved metabolic stability and bioavailability of drug candidates. numberanalytics.comencyclopedia.pubnumberanalytics.comthe-innovation.org These modifications are critical in the development of effective therapeutic agents and robust materials. numberanalytics.com

The unique properties of the fluorine atom are central to its transformative effects on organic molecules. Fluorine is the most electronegative element, a fact that governs much of its chemical behavior. encyclopedia.pubacs.org The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with an average bond energy of around 480 kJ/mol. wikipedia.org This exceptional bond strength is a primary contributor to the high thermal and chemical stability of fluorinated compounds. numberanalytics.comwikipedia.org

Overview of Fluorinated Alcohols as Strategic Building Blocks and Non-Innocent Reaction Media

Fluorinated alcohols represent a particularly important class of organofluorine compounds. alfa-chemistry.com They serve not only as valuable building blocks in the synthesis of more complex fluorinated molecules but also as unique solvents that can promote and mediate chemical reactions. alfa-chemistry.comrsc.orgnih.govalfa-chemistry.com Their distinct properties, such as strong hydrogen-bonding ability, high ionizing power, and low nucleophilicity, set them apart from their non-fluorinated counterparts. nih.govthieme-connect.comresearchgate.net

Well-known examples like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been extensively used as solvents to accelerate various transformations, often eliminating the need for catalysts. nih.govthieme-connect.com These alcohols can stabilize reactive intermediates, such as carbocations and radicals, and can participate directly in reactions, acting as "non-innocent" media. chemrxiv.orgacs.org This dual role as both solvent and reagent opens up new avenues for chemical synthesis. chemrxiv.orgacs.org The development of synthetic methods to produce a variety of fluorinated alcohols is an active area of research, driven by their utility in medicinal chemistry and materials science. alfa-chemistry.comdigitellinc.com

Research Rationale and Scope for 5,5-Difluorohexan-1-ol Investigations

While significant research has focused on highly fluorinated alcohols like TFE and HFIP, the properties and applications of partially fluorinated, long-chain alcohols such as this compound are less explored. The gem-difluoro group at the 5-position of the hexyl chain introduces a localized region of unique polarity and electronic influence, while the primary alcohol at the 1-position provides a reactive handle for further chemical modification.

The distance between the difluoro-substituted carbon and the hydroxyl group suggests that the inductive effects of the fluorine atoms on the alcohol's reactivity might be less pronounced than in shorter-chain fluorinated alcohols. researchgate.net This structural arrangement presents an intriguing platform for investigation. Research into this compound is driven by the need to understand how this specific fluorination pattern influences its physical properties, its reactivity in standard organic transformations, and its potential as a building block for novel functional molecules. The scope of investigation includes the development of efficient synthetic routes to this compound and its derivatives, characterization of their properties, and exploration of their utility in areas such as polymer chemistry and the synthesis of biologically active compounds.

Physicochemical Properties of this compound

The introduction of two fluorine atoms into the hexanol backbone significantly influences its physical and chemical properties.

PropertyValueSource
Molecular Formula C6H12F2O aksci.com
Molecular Weight 138.16 g/mol aksci.com
CAS Number 1896920-29-8 aksci.com

This table presents key physicochemical data for this compound.

Synthesis of this compound

A documented synthesis of this compound involves the deprotection of a benzylated precursor. In this method, (((5,5-difluorohexyl)oxy)methyl)benzene is treated with a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is conducted in methanol (B129727) at an elevated temperature and pressure, leading to the cleavage of the benzyl (B1604629) ether and the formation of the desired alcohol. google.com

Derivatives of this compound

The chemical literature describes several derivatives of this compound, highlighting its utility as a synthetic intermediate.

Derivative NameMolecular FormulaCAS Number
2-Ethyl-5,5-difluorohexan-1-olC8H16F2O2098127-92-3
1-(3-Chlorophenyl)-5,5-difluorohexan-1-olC12H15ClF2O91264323
(S)-2-(N-tert-Butyloxycarbonyl)amino-5,5-difluorohexan-1-olNot specifiedNot specified

This table lists some of the known derivatives of this compound. guidechem.comnih.govlookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-difluorohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2O/c1-6(7,8)4-2-3-5-9/h9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYJSMQIKPYOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5,5 Difluorohexan 1 Ol

Established Synthetic Pathways and Precursor Chemistry

Established methods for synthesizing fluorinated alcohols often involve the construction of a fluorinated carbon chain followed by the introduction or modification of the alcohol functional group. These pathways rely on well-understood reactions and commercially available starting materials.

One common strategy for the synthesis of fluorinated alcohols is the reduction of a corresponding fluorinated carboxylic acid or its derivative, such as an ester or an acyl halide. For the synthesis of 5,5-Difluorohexan-1-ol, a suitable precursor would be a 5,5-difluorohexanoic acid derivative. The reduction of the carbonyl group can be achieved using a variety of reducing agents.

PrecursorReducing AgentProduct
5,5-Difluorohexanoic acidLithium aluminum hydride (LiAlH₄)This compound
Methyl 5,5-difluorohexanoateSodium borohydride (B1222165) (NaBH₄) / Lithium aluminum hydride (LiAlH₄)This compound
5,5-Difluorohexanoyl chlorideLithium aluminum hydride (LiAlH₄)This compound

The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule. Lithium aluminum hydride is a powerful reducing agent capable of reducing a wide range of carbonyl compounds, while sodium borohydride is a milder agent, often used for the selective reduction of aldehydes and ketones.

An alternative approach involves performing functional group transformations on a pre-existing fluorinated hexane (B92381) scaffold. This strategy is particularly useful when the difluorinated hexane backbone is more readily accessible than the corresponding carboxylic acid. For instance, a precursor with a terminal functional group that can be converted into a hydroxyl group can be utilized.

An example of this approach is the hydroboration-oxidation of a terminal alkene, such as 5,5-difluorohex-1-ene. This two-step reaction first involves the addition of a borane (B79455) reagent across the double bond, followed by oxidation to yield the primary alcohol. This method is highly regioselective, affording the anti-Markovnikov product.

Another potential transformation is the nucleophilic substitution of a terminal halide on a difluorinated hexane chain. For example, 1-bromo-5,5-difluorohexane (B2551830) could be treated with a hydroxide (B78521) source to yield this compound. The efficiency of this reaction would depend on the reaction conditions and the potential for competing elimination reactions.

Novel and Emerging Synthetic Approaches to Difluorohexan-1-ol and Analogues

Recent advances in organofluorine chemistry have led to the development of novel methods for the introduction of fluorine atoms and the synthesis of complex fluorinated molecules. These emerging strategies offer potential advantages in terms of efficiency, selectivity, and substrate scope.

The direct introduction of a geminal difluoro group into an organic molecule is a powerful and increasingly popular strategy. nih.goviaea.org This approach can circumvent the need for multi-step syntheses involving fluorinated building blocks. For the synthesis of this compound, a suitable precursor would be a ketone, such as 5-oxohexan-1-ol or a protected version thereof.

Several reagents have been developed for the deoxofluorination of ketones to geminal difluorides. One of the most common reagents is diethylaminosulfur trifluoride (DAST). The reaction of a ketone with DAST typically proceeds under mild conditions to afford the corresponding difluorinated compound.

PrecursorReagentProduct
5-Oxohexan-1-olDiethylaminosulfur trifluoride (DAST)This compound
6-Hydroxyhexan-2-oneBis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)This compound

More recent developments in this area include the use of other fluorinating agents such as sulfur tetrafluoride (SF₄) and its derivatives, which can offer different reactivity profiles and functional group tolerance. cardiff.ac.uk

The development of stereoselective methods for the synthesis of fluorinated compounds is of significant interest, particularly for applications in medicinal chemistry. nih.gov While this compound itself is achiral, the methodologies developed for the stereoselective synthesis of other fluorinated alcohols can be applied to the synthesis of chiral analogues or derivatives.

For example, the asymmetric reduction of a prochiral fluorinated ketone can lead to the formation of a chiral fluorinated alcohol with high enantioselectivity. This can be achieved using chiral reducing agents or catalytic asymmetric reduction methods. Similarly, the kinetic resolution of a racemic fluorinated alcohol can be employed to separate the enantiomers.

Recent research has also focused on the development of catalytic enantioselective fluorination reactions. springernature.com These methods allow for the direct introduction of fluorine into a molecule in a stereocontrolled manner, providing access to a wide range of chiral fluorinated compounds.

Optimization of Reaction Conditions, Selectivity, and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for achieving high yields and selectivity in the synthesis of this compound. The choice of solvent, temperature, catalyst, and reagents can have a significant impact on the outcome of a reaction.

For instance, in the deoxofluorination of a keto-alcohol precursor, the choice of solvent can influence the reactivity of the fluorinating agent and the stability of the starting material and product. Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), have emerged as remarkable solvents that can promote challenging C-H activation and other transformations. rsc.orgrsc.org Their unique properties, including high ionizing power and hydrogen-bond donating ability, can facilitate reactions that are sluggish in conventional solvents.

The selectivity of a reaction is another critical parameter to consider. In the case of functional group transformations on a difluorinated hexane scaffold, care must be taken to avoid side reactions. For example, in the nucleophilic substitution of a halide, the conditions must be optimized to favor substitution over elimination.

The yield of the desired product is ultimately a key measure of the efficiency of a synthetic route. A thorough optimization of all reaction parameters is necessary to maximize the yield and minimize the formation of byproducts. This often involves a systematic study of different reaction conditions, including temperature, reaction time, and stoichiometry of the reagents.

Mechanistic Investigations of Chemical Transformations Involving 5,5 Difluorohexan 1 Ol

Reaction Mechanisms Where 5,5-Difluorohexan-1-ol Functions as a Reactant or Key Intermediate

While specific documented reaction mechanisms starting from this compound are not extensively reported in publicly available literature, its role as a reactant can be inferred in common alcohol transformations such as oxidation, etherification, and esterification.

Oxidation: The primary alcohol moiety of this compound can be oxidized to the corresponding aldehyde, 5,5-difluorohexanal, and further to 5,5-difluorocaproic acid. The mechanism of oxidation, for instance using a chromium-based reagent like pyridinium (B92312) chlorochromate (PCC), would proceed through the formation of a chromate (B82759) ester. The presence of the electron-withdrawing fluorine atoms is not expected to significantly alter the fundamental steps of this mechanism, which involves the abstraction of the alcoholic proton and the hydride from the alpha-carbon.

Etherification: In Williamson ether synthesis, this compound can be deprotonated with a strong base to form the corresponding alkoxide. This alkoxide can then act as a nucleophile, attacking an alkyl halide to form a 5,5-difluorohexyl ether. The nucleophilicity of the resulting alkoxide is, however, diminished by the inductive effect of the distant fluorine atoms.

Esterification: Fischer-Speier esterification of this compound with a carboxylic acid under acidic catalysis is a viable transformation. The reaction mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the hydroxyl group of the fluorinated alcohol. The geminal difluoro group, despite its distance, will have an impact on the nucleophilicity of the hydroxyl oxygen, potentially affecting the reaction rate.

Influence of Geminal Fluorine Atoms on Reaction Pathways and Chemo/Regio/Stereoselectivity

Fluorine is the most electronegative element, and its presence leads to a strong electron-withdrawing inductive effect (-I effect). This effect, transmitted through the carbon chain, polarizes the O-H bond of the alcohol, increasing its acidity. Consequently, this compound is expected to be a stronger acid than its non-fluorinated counterpart, hexan-1-ol. This enhanced acidity facilitates deprotonation, which can be advantageous in reactions requiring alkoxide formation.

Conversely, the electron-withdrawing nature of the fluorine atoms decreases the electron density on the hydroxyl oxygen, thereby reducing its nucleophilicity. This can lead to slower reaction rates in transformations where the alcohol acts as a nucleophile, such as in esterification or etherification reactions.

Table 1: Comparison of pKa Values for Selected Alcohols

Compound pKa
Ethanol ~16
2,2,2-Trifluoroethanol (B45653) 12.4
Hexan-1-ol ~16

| This compound | Estimated ~15-16 * |

The presence of the C-F bonds introduces significant stereoelectronic effects that can influence the molecule's conformational preferences and, consequently, its reactivity. The gauche effect, where a gauche arrangement between electronegative substituents is often favored, can play a role in the preferred conformations of the carbon backbone of this compound.

Computational studies on similar 1,3-difluorinated alkanes have shown that the conformational profile is strongly influenced by the fluorine atoms, with a dependence on the polarity of the medium. These conformational preferences can affect the accessibility of the hydroxyl group to reagents and influence the stereochemical outcome of reactions at or near the alcohol functionality. For instance, in intramolecular cyclization reactions, the preferred conformation could dictate the feasibility and the stereoselectivity of the ring formation.

Kinetic and Thermodynamic Analyses of Relevant Transformations

Specific kinetic and thermodynamic data for reactions involving this compound are scarce. However, general trends can be predicted based on the known effects of fluorination.

Kinetics: As mentioned, the reduced nucleophilicity of the hydroxyl group in this compound would likely lead to a decrease in the rate constants for reactions where it acts as a nucleophile (e.g., SN2 reactions). Conversely, the increased acidity could accelerate reactions where the deprotonation of the alcohol is the rate-determining step. In reactions involving the formation of a carbocation intermediate at a position close to the difluoro group, the strong inductive effect of fluorine would be destabilizing, thus increasing the activation energy and slowing down the reaction rate.

Table 2: Summary of Expected Effects of Geminal Fluorine Atoms in this compound

Property/Reaction Expected Influence of Geminal Difluoro Group Mechanistic Rationale
Acidity (pKa) Increased (Lower pKa) Inductive electron withdrawal by fluorine atoms polarizes the O-H bond.
Nucleophilicity Decreased Inductive effect reduces electron density on the hydroxyl oxygen.
Oxidation Rate Minor effect The reaction center is distant from the fluorine atoms.
Esterification Rate Potentially decreased Reduced nucleophilicity of the hydroxyl group.

| Conformation | Significant influence | Stereoelectronic effects (e.g., gauche effect) dictate preferred chain conformations. |

Strategic Applications of 5,5 Difluorohexan 1 Ol in Advanced Organic Synthesis

5,5-Difluorohexan-1-ol as a Versatile Fluorinated Building Block in Complex Molecule Synthesis

This compound is a valuable fluorinated building block in organic synthesis. The introduction of fluorine atoms, and particularly the gem-difluoro group (CF2), into organic molecules can profoundly alter their physical, chemical, and biological properties. ossila.comyoutube.com This makes such building blocks highly sought after in the development of complex molecules for pharmaceuticals, agrochemicals, and advanced materials. sigmaaldrich.comfluorochem.co.uk

The strategic incorporation of the 5,5-difluorohexyl moiety can lead to several advantageous modifications:

Enhanced Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes. youtube.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes. Incorporating the difluoro group can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate. mtak.hu

Conformational Control: The electronegativity of fluorine can influence the conformation of a molecule through steric and electronic effects, potentially leading to a more favorable binding orientation with a biological target. nih.gov

Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine atoms can significantly impact the pKa of nearby functional groups. nih.gov

By using this compound as a starting material, chemists can readily introduce this beneficial fluorinated aliphatic chain into a wide range of larger, more complex structures, leveraging these effects to fine-tune the properties of the target molecule. encyclopedia.pub

Derivatization Reactions of the Hydroxyl Moiety in this compound

The terminal hydroxyl group of this compound is a key functional handle that allows for a wide array of chemical transformations. researchgate.netnih.gov This enables the straightforward conversion of the building block into numerous derivatives, each with distinct reactive properties suitable for further synthetic steps.

Formation of Fluorinated Ethers via Williamson Synthesis and Other Alkylation Methods

One of the fundamental transformations of this compound is its conversion to a fluorinated ether via the Williamson ether synthesis. khanacademy.orgwikipedia.org This classic SN2 reaction provides a reliable method for forming a new carbon-oxygen bond. jk-sci.comlumenlearning.comlibretexts.org

The process involves two main steps:

Deprotonation: The alcohol is first treated with a strong base, such as sodium hydride (NaH) or potassium hydride (KH), to deprotonate the hydroxyl group. This generates a highly nucleophilic alkoxide ion. khanacademy.orgjk-sci.com

Nucleophilic Substitution: The resulting 5,5-difluorohexan-1-oxide then acts as a nucleophile, attacking a primary alkyl halide (e.g., methyl iodide, ethyl bromide) or a sulfonate ester (e.g., a tosylate). wikipedia.orglumenlearning.com The alkoxide displaces the halide or sulfonate leaving group, forming the corresponding ether.

For this SN2 reaction to be efficient, the alkylating agent should be unhindered, preferably a methyl or primary alkyl halide, to minimize competing elimination reactions. wikipedia.org

Table 1: Williamson Ether Synthesis with this compound
ReactantReagentsProductProduct Name
This compound1. NaH2. CH₃ICH₃-O-(CH₂)₄-CF₂-CH₃1-Methoxy-5,5-difluorohexane
This compound1. KH2. CH₃CH₂BrCH₃CH₂-O-(CH₂)₄-CF₂-CH₃1-Ethoxy-5,5-difluorohexane

Esterification and Acylation Reactions for Diverse Derivatives

The hydroxyl group of this compound can be readily converted into an ester, a widely useful functional group in organic chemistry. medcraveonline.com This transformation can be achieved through several methods, most notably Fischer esterification or by reaction with more reactive acylating agents. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org

Fischer Esterification: This is an acid-catalyzed equilibrium reaction between the alcohol and a carboxylic acid. masterorganicchemistry.com Typically, a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH) is used. masterorganicchemistry.com To drive the equilibrium towards the product ester, the alcohol is often used in large excess, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com

Acylation with Acyl Halides or Anhydrides: A more rapid and often irreversible method involves using a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride. organic-chemistry.org These reactions are typically carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, which neutralizes the acidic byproduct (e.g., HCl) generated during the reaction.

These methods allow for the synthesis of a diverse library of fluorinated esters from this compound. medcraveonline.com

Table 2: Esterification and Acylation of this compound
Reaction TypeReagentsProductProduct Class
Fischer EsterificationAcetic Acid (CH₃COOH), H₂SO₄ (cat.)5,5-difluorohexyl acetateFluorinated Ester
AcylationAcetyl Chloride (CH₃COCl), Pyridine5,5-difluorohexyl acetateFluorinated Ester
AcylationAcetic Anhydride ((CH₃CO)₂O), Pyridine5,5-difluorohexyl acetateFluorinated Ester
AcylationBenzoyl Chloride (C₆H₅COCl), Pyridine5,5-difluorohexyl benzoateFluorinated Ester

Oxidation to Fluorinated Carboxylic Acids and Aldehydes

The primary alcohol functionality of this compound can be oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. epa.gov These oxidized products are themselves valuable synthetic intermediates.

Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage (5,5-difluorohexanal), a mild oxidizing agent is required. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) are effective for this transformation.

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid (5,5-difluorohexanoic acid). libretexts.org Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, generated from CrO₃ and H₂SO₄, also known as the Jones reagent), or a combination of Selectfluor and sodium bromide in an aqueous solvent system. libretexts.orgnih.govorganic-chemistry.org

Transformations to Other Functionalized Fluorinated Hexyl Derivatives (e.g., halides, alkenes)

The versatile hydroxyl group of this compound can be replaced by other functional groups, such as halides, or eliminated to form an alkene, further expanding its utility as a synthetic building block.

Conversion to Alkyl Halides: The alcohol can be converted into an alkyl halide, which is an excellent substrate for nucleophilic substitution reactions.

Alkyl Chlorides: Thionyl chloride (SOCl₂) is a common reagent for converting primary alcohols to alkyl chlorides.

Alkyl Bromides: Phosphorus tribromide (PBr₃) is typically used to synthesize alkyl bromides from primary alcohols.

Dehydration to Alkenes: Acid-catalyzed dehydration of this compound leads to the formation of an alkene. Treatment with a strong acid such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) with heat promotes the elimination of a water molecule to yield 5,5-difluorohex-1-ene.

Table 3: Functional Group Transformations of this compound
Desired ProductReagent(s)Product StructureProduct Name
Fluorinated AldehydePCC or DMPOHC-(CH₂)₄-CF₂-CH₃5,5-Difluorohexanal
Fluorinated Carboxylic AcidKMnO₄ or Jones ReagentHOOC-(CH₂)₄-CF₂-CH₃5,5-Difluorohexanoic acid
Fluorinated Alkyl ChlorideSOCl₂Cl-(CH₂)₅-CF₂-CH₃1-Chloro-5,5-difluorohexane
Fluorinated Alkyl BromidePBr₃Br-(CH₂)₅-CF₂-CH₃1-Bromo-5,5-difluorohexane (B2551830)
Fluorinated AlkeneH₂SO₄, HeatH₂C=CH-(CH₂)₂-CF₂-CH₃5,5-Difluorohex-1-ene

Utilization of this compound as a Non-Innocent Reaction Medium or Promoter

Beyond its role as a structural component, this compound and similar fluorinated alcohols can function as "non-innocent" solvents or promoters in organic reactions. A non-innocent medium actively participates in or influences the reaction mechanism, rate, or selectivity, rather than simply serving as a passive solvent.

The unique properties of fluorinated alcohols, such as their high polarity, distinct hydrogen-bonding capabilities (strong donor, weak acceptor), and low nucleophilicity, allow them to stabilize charged intermediates or transition states in ways that conventional protic or aprotic solvents cannot. For example, the strong hydrogen-bond-donating ability can activate electrophiles, while the low nucleophilicity of the oxygen atom prevents it from interfering as a competing nucleophile. These characteristics can be exploited to promote certain reactions, such as electrophilic additions or carbocation-mediated cyclizations, leading to improved yields or altered product distributions compared to the same reactions run in more traditional solvents.

Role in Promoting Various Organic Reactions (e.g., nucleophilic substitutions, annulations, electrophilic reactions)

While specific research on the direct role of this compound in promoting a wide range of organic reactions is still an emerging field, the well-documented capabilities of other fluorinated alcohols, such as hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), provide a strong indication of its potential. Fluorinated alcohols are recognized for their unique properties that can significantly influence reaction pathways, including nucleophilic substitutions, annulation reactions, and electrophilic reactions.

The presence of fluorine atoms in this compound leads to a highly polar and acidic hydroxyl group, which can form strong hydrogen bonds. This characteristic is crucial in stabilizing charged intermediates and transition states, which can accelerate reaction rates. In the context of nucleophilic substitution reactions , this compound can act as a protic solvent that can solvate both the nucleophile and the leaving group, potentially enhancing the reaction efficiency.

For annulation reactions , which involve the formation of a new ring, the properties of fluorinated alcohols can be particularly advantageous. For instance, in electrochemical [3+2] annulations, the use of HFIP as a cosolvent with acetonitrile (B52724) has been shown to be critical for product formation. nih.gov When HFIP was absent or substituted with other protic solvents like water or methanol (B129727), no product was observed. nih.gov This suggests that this compound could play a similar vital role in facilitating such cyclization processes.

In the realm of electrophilic reactions , the ability of fluorinated alcohols to activate electrophiles through hydrogen bonding is a key factor. While direct examples with this compound are not yet prevalent in the literature, the principles observed with similar solvents suggest its potential utility.

The following table summarizes the potential roles of this compound in these reaction types, based on the observed behavior of analogous fluorinated alcohols.

Reaction TypePotential Role of this compound
Nucleophilic Substitution Stabilization of charged intermediates and transition states through hydrogen bonding.
Annulation Acting as a crucial component in mixed solvent systems to enable cyclization.
Electrophilic Reactions Activation of electrophiles via hydrogen bonding.

Application in Organic Electrosynthesis as a Solvent and Reagent

Organic electrosynthesis has gained significant traction as a sustainable and powerful tool in modern chemistry. nih.gov The choice of solvent is critical in these reactions, and fluorinated alcohols have emerged as a class of solvents that can dramatically alter reactivity and selectivity. ua.esua.es

As a Solvent:

The distinct properties of fluorinated alcohols make them highly effective solvents in organic electrosynthesis. ua.es They possess a unique combination of high polarity, low nucleophilicity, and the ability to stabilize radical intermediates. ua.es This stabilization of radicals can increase their lifetime, thereby enhancing the probability of desired bond formations. ua.es

For instance, in a cobaltaelectro-catalyzed C-H/N-H activation, reactions were unsuccessful in common solvents like methanol, acetonitrile, DMSO, DMF, or water. However, the desired transformation occurred in HFIP and even more efficiently in TFE. ua.es This highlights the crucial role of the fluorinated alcohol in enabling the reaction, likely by reducing the oxidation potential of the cobalt precatalyst and improving the stability of reaction intermediates. ua.es

The table below illustrates the impact of different solvents on the yield of a cobaltaelectro-catalyzed C-H/N-H activation, demonstrating the superiority of fluorinated alcohols.

SolventYield (%)
Methanol (MeOH)0
Acetonitrile (MeCN)0
Dimethyl Sulfoxide (DMSO)0
N,N-Dimethylformamide (DMF)0
Water (H₂O)0
Hexafluoroisopropanol (HFIP)Moderate
Trifluoroethanol (TFE)Good

Data extrapolated from studies on similar fluorinated alcohols.

As a Reagent:

Beyond its role as a solvent, a fluorinated alcohol can also participate directly in the reaction as a reagent. Despite its relatively low nucleophilicity, TFE has been shown to act as a nucleophile, becoming incorporated into the final product in certain electrosynthetic transformations. ua.es However, its low nucleophilicity allows for the preferential incorporation of other, stronger nucleophiles when they are present in the reaction mixture. ua.es This dual role as both a solvent and a controllable reagent offers a unique level of versatility in designing synthetic strategies.

The application of this compound in organic electrosynthesis is a promising area for future research. Based on the performance of other fluorinated alcohols, it is anticipated that it could offer similar benefits in terms of enhancing reaction efficiency, selectivity, and enabling novel transformations.

Advanced Spectroscopic Characterization and Structural Elucidation of 5,5 Difluorohexan 1 Ol and Its Derivatives

The definitive structural analysis of 5,5-Difluorohexan-1-ol, a geminally difluorinated alcohol, relies on a suite of advanced spectroscopic techniques. Each method provides unique and complementary information, allowing for a complete and unambiguous assignment of its molecular architecture. This section details the application of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and both Vibrational (IR and Raman) and Electronic (UV-Vis) spectroscopy for the comprehensive characterization of this compound and its derivatives.

Computational Chemistry and Theoretical Modeling of 5,5 Difluorohexan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to the theoretical study of molecules like 5,5-Difluorohexan-1-ol. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing detailed information about the molecule's geometric and electronic properties. DFT, particularly with functionals like B3LYP, is often used for its balance of computational cost and accuracy in predicting molecular structures, vibrational frequencies, and electronic properties. physchemres.orgresearchgate.net Ab initio methods, while more computationally intensive, can offer higher accuracy for specific properties.

The presence of a flexible six-carbon chain and the hydroxyl and difluoro groups means that this compound can exist in numerous conformations. Geometric optimization is the process of finding the lowest energy arrangement of atoms, which corresponds to the most stable structure of the molecule. Computational analysis is essential for exploring the conformational landscape of such flexible molecules. nih.gov

Rotational barriers, the energy required to rotate around a specific bond, can also be calculated. These barriers are determined by locating the transition state structures connecting two conformers. Understanding these barriers is crucial for describing the dynamic behavior of the molecule in solution.

Table 1: Representative Calculated Geometric Parameters for a Stable Conformer of this compound (Illustrative Data)
ParameterAtoms InvolvedTypical Calculated ValueComputational Method (Example)
Bond LengthC-F~1.35 ÅDFT/B3LYP/6-311+G(d,p)
Bond LengthC-O~1.43 ÅDFT/B3LYP/6-311+G(d,p)
Bond LengthO-H~0.96 ÅDFT/B3LYP/6-311+G(d,p)
Bond AngleF-C-F~106°DFT/B3LYP/6-311+G(d,p)
Bond AngleC-O-H~109°DFT/B3LYP/6-311+G(d,p)
Dihedral AngleC1-C2-C3-C4~180° (anti) or ~60° (gauche)DFT/B3LYP/6-311+G(d,p)

Analysis of the electronic structure provides insights into the molecule's reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. physchemres.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity.

The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical stability and reactivity of a molecule. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more polarizable and reactive. mdpi.com For this compound, the HOMO is expected to be localized primarily around the oxygen atom of the hydroxyl group, while the LUMO may be distributed along the carbon backbone, influenced by the electronegative fluorine atoms.

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) or Mulliken population analysis, reveals the partial atomic charges on each atom. This information helps identify electrophilic and nucleophilic sites within the molecule. The highly electronegative fluorine and oxygen atoms will carry significant negative partial charges, while the adjacent carbon and hydrogen atoms will be correspondingly electron-deficient (positive partial charge).

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
ParameterCalculated Energy (eV)Implication
HOMO Energy-7.0 eVElectron-donating capability, localized on the hydroxyl oxygen.
LUMO Energy+1.5 eVElectron-accepting capability, influenced by C-F bonds.
HOMO-LUMO Gap (ΔE)8.5 eVIndicates high kinetic stability and relatively low chemical reactivity. mdpi.com

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

Theoretical modeling can be used to elucidate the mechanisms of chemical reactions involving this compound. For instance, the oxidation of the primary alcohol group to an aldehyde or carboxylic acid is a key transformation. Computational methods can map the potential energy surface for such a reaction, identifying the reactants, products, intermediates, and, most importantly, the transition states (TS). mdpi.com

Characterizing the transition state, which is a first-order saddle point on the potential energy surface, is crucial for determining the reaction's activation energy. The activation energy dictates the reaction rate. Vibrational frequency calculations are used to confirm the nature of stationary points: minima (reactants, intermediates, products) have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net Such studies can provide a detailed, step-by-step picture of the reaction mechanism, which can be difficult to obtain experimentally. researchgate.netutoronto.ca

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Fluorine-Containing Interactions) and Solvent Effects

The behavior of this compound in a condensed phase is governed by intermolecular interactions. The hydroxyl group makes it a potent hydrogen bond donor and acceptor. researchgate.net Computational studies can model dimers and larger clusters of the molecule to quantify the strength and geometry of these hydrogen bonds.

Furthermore, the presence of fluorine atoms introduces other subtle but significant interactions. Although the C-F bond is generally considered a poor hydrogen bond acceptor, fluorine can participate in other non-covalent interactions, such as dipole-dipole and weak electrostatic interactions, which can influence molecular packing in the solid state or solvation in polar media.

Solvent effects are critical to accurately modeling chemical systems. modgraph.co.uk Implicit solvent models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient for studying how a solvent affects molecular conformation and electronic properties. Explicit solvent models, where individual solvent molecules are included in the calculation, are more computationally demanding but are necessary for studying specific molecule-solvent interactions, such as hydrogen bonding with protic solvents like water or methanol (B129727).

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) for Experimental Validation

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which serves as a powerful tool for validating experimental results and aiding in spectral assignment. nih.gov

NMR Chemical Shifts : DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with reasonable accuracy. chemrxiv.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, theoretical chemical shifts (referenced against a standard like tetramethylsilane) can be obtained. modgraph.co.uk Comparing predicted shifts with experimental data can help confirm the structure and assign specific resonances, especially for complex molecules with multiple conformers. nih.gov

Vibrational Frequencies : The calculation of harmonic vibrational frequencies is a standard output of geometry optimization procedures. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. While calculated harmonic frequencies are often systematically higher than experimental values, they can be scaled by an empirical factor to achieve better agreement. This allows for the confident assignment of vibrational modes to specific molecular motions, such as O-H stretching, C-H stretching, and the characteristic C-F stretching modes. researchgate.netnih.gov

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)
Spectroscopy TypeParameterPredicted ValueAssignment/Comment
Vibrational (IR)Frequency (ν)~3400 cm⁻¹O-H stretch (broad, characteristic of alcohols)
Vibrational (IR)Frequency (ν)~2950 cm⁻¹C-H stretch (alkyl chain)
Vibrational (IR)Frequency (ν)~1100 cm⁻¹C-F stretch
NMR¹H Chemical Shift (δ)~3.6 ppm-CH₂OH protons
NMR¹³C Chemical Shift (δ)~62 ppm-CH₂OH carbon
NMR¹³C Chemical Shift (δ)~124 ppm (triplet)-CF₂- carbon (splitting due to C-F coupling)
NMR¹⁹F Chemical Shift (δ)~ -95 ppm-CF₂- fluorine atoms

Future Research Trajectories and Challenges in 5,5 Difluorohexan 1 Ol Chemistry

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

A primary challenge in the broader application of 5,5-Difluorohexan-1-ol is the lack of efficient, sustainable, and scalable methods for its synthesis. Traditional deoxofluorination methods often rely on hazardous reagents and produce stoichiometric waste, limiting their industrial viability. Future research must pivot towards greener and more cost-effective strategies.

Key research objectives include:

Catalytic Deoxofluorination: Moving away from stoichiometric reagents like diethylaminosulfur trifluoride (DAST) towards catalytic systems is a critical goal. Research into developing metal- or organo-catalysts that can utilize safer and more abundant fluoride (B91410) sources (e.g., metal fluorides or hydrogen fluoride derivatives) for the conversion of precursor ketones, such as 5-oxohexan-1-ol derivatives, would be a significant advancement.

Late-Stage C-H Fluorination: A highly desirable but challenging approach involves the direct, regioselective fluorination of a C-H bond. Developing catalysts, potentially inspired by bioinorganic systems or transition metal complexes, capable of selectively activating and fluorinating the C5-methylene group of hexan-1-ol derivatives would represent a paradigm shift in efficiency. cas.cn

Biosynthesis and Enzymatic Routes: The exploration of biosynthetic pathways offers a sustainable long-term vision. ijournals.cn While naturally occurring organofluorine compounds are rare, engineered enzymes or microorganisms could potentially be developed to perform selective fluorination on bio-based precursors, offering a green route to the target molecule. ijournals.cn

Improved Precursor Synthesis: Efficiency gains can also be realized by optimizing the synthesis of key precursors. For instance, developing scalable routes to 6-hydroxy-2-hexanone or related protected derivatives is essential for subsequent fluorination steps.

The table below compares potential future synthetic strategies against a conventional approach.

Synthetic Strategy Precursor Fluorinating Agent/System Key Advantages Primary Challenges
Conventional Deoxofluorination 6-Hydroxy-2-hexanone (protected) DAST, Deoxo-Fluor Established methodology Hazardous reagents, stoichiometric waste, thermal instability of reagents organic-chemistry.org
Catalytic Deoxofluorination 6-Hydroxy-2-hexanone (protected) Metal or Organocatalyst + Nucleophilic F⁻ source Reduced waste, improved safety, potential for asymmetric fluorination Catalyst development, stability, and turnover; harsh conditions may still be required
Late-Stage C-H Fluorination Hexan-1-ol derivative Transition Metal Catalyst + Electrophilic F⁺ source Atom economy, reduced synthetic steps Regioselectivity, catalyst poisoning by hydroxyl group, C-F bond formation is challenging pharmtech.com
Biosynthesis Bio-based feedstocks (e.g., sugars) Engineered Microorganism/Enzyme Highly sustainable, uses renewable resources, high selectivity Extremely complex development, low yields, enzyme engineering required ijournals.cn

Exploration of Novel Reactivity Patterns and Catalytic Transformations Mediated by the Difluorohexyl Moiety

The gem-difluoromethylene group is not merely a passive structural element; its strong electron-withdrawing nature and steric profile can influence the reactivity of the entire molecule. nih.gov Understanding and exploiting these effects is a key trajectory for future research.

Influence on the Hydroxyl Group: Research is needed to quantify the effect of the remote CF2 group on the acidity and nucleophilicity of the terminal alcohol. This modulation could be harnessed in subsequent reactions, potentially enabling selective transformations that are not possible with the non-fluorinated analogue. Fluorinated alcohols are known to have unique solvent properties and can participate in hydrogen bonding in distinct ways, which could be relevant for catalysis or self-assembly. rsc.orgrsc.org

C-F Bond Activation: While the C-F bond is notoriously strong, its selective activation and functionalization represent a frontier in organofluorine chemistry. oup.com Future studies could explore catalytic methods (e.g., using transition metals or photoredox catalysts) to replace one or both fluorine atoms, transforming the difluorohexyl scaffold into other valuable functional groups. This could provide access to monofluorinated or non-fluorinated derivatives post-synthesis.

Generation of Reactive Intermediates: The difluorohexyl moiety could be used to generate and stabilize adjacent reactive intermediates. For example, dehydration of this compound could lead to a difluoroalkene, a valuable synthon known for its unique electrophilic reactivity in Michael additions and cycloadditions. nih.gov The stability and reactivity of radicals or carbanions adjacent to the CF2 group are also areas ripe for exploration. rsc.org

Role in Catalysis: The difluorohexyl group could be incorporated into ligands for transition metal catalysis. Its electronic properties could tune the activity and selectivity of the metal center, while its lipophilic nature could enhance solubility in specific solvent systems.

Design and Synthesis of Advanced Functional Materials Leveraging the Unique Properties of the Difluorohexan-1-ol Scaffold

Fluorinated compounds are integral to modern materials science, and this compound is a promising building block for creating new functional materials. man.ac.uk Its bifunctional nature—a reactive alcohol for polymerization and a fluorinated tail for property modification—makes it particularly versatile.

Fluorinated Polymers: The alcohol group provides a handle for polymerization reactions. This compound could serve as a monomer for producing fluorinated polyesters, polyethers, or polyurethanes. The resulting polymers are expected to exhibit enhanced thermal stability, chemical resistance, hydrophobicity, and low surface energy—properties desirable for advanced coatings, membranes, and specialty plastics. man.ac.uk

Liquid Crystals: The introduction of the CF2 group can significantly impact the dielectric anisotropy and viscosity of liquid crystalline materials. Incorporating the 5,5-difluorohexyl moiety into liquid crystal structures could lead to new materials for display technologies with improved switching times and lower power consumption.

Surfactants and Emulsifiers: As an amphiphilic molecule, this compound itself or its derivatives (e.g., ethoxylates or sulfates) could function as fluorinated surfactants. These would be valuable in applications requiring stable emulsions in demanding chemical environments or for creating specialized coatings and fire-fighting foams.

Surface Modifiers: The fluorinated alkyl chain can be grafted onto surfaces (e.g., silica (B1680970) or metals) via the alcohol functionality. This would create highly hydrophobic and oleophobic surfaces, useful for self-cleaning, anti-fouling, and low-friction applications.

The table below outlines potential material applications and the key properties imparted by the this compound scaffold.

Material Class Method of Incorporation Anticipated Properties Potential Applications
Polymers (Polyesters, Polyurethanes) Used as a monomer (diol component) Enhanced thermal stability, chemical resistance, hydrophobicity, low refractive index High-performance coatings, specialty sealants, optical fibers man.ac.uk
Liquid Crystals Incorporated as a terminal alkyl chain Modified dielectric anisotropy, reduced viscosity, enhanced stability Next-generation displays (LCDs), optical switches
Surfactants Derivatization of the alcohol group (e.g., sulfation) Reduced surface tension, high thermal/chemical stability Emulsion polymerization, specialty cleaning agents, fire-fighting foams
Self-Assembled Monolayers Grafting onto surfaces via the alcohol group Hydrophobicity, oleophobicity (water/oil repellency), low coefficient of friction Anti-icing surfaces, anti-graffiti coatings, biomedical implants

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photo- and Electro-chemistry)

Overcoming the challenges of safety, selectivity, and scalability in synthesizing and functionalizing this compound will likely require the adoption of advanced synthetic technologies.

Flow Chemistry: Continuous-flow reactors offer significant advantages for fluorination reactions, which often involve hazardous reagents or highly exothermic processes. durham.ac.uk A flow synthesis of this compound would enable better temperature control, improve safety by minimizing the volume of hazardous intermediates at any given time, and allow for easier scale-up. rsc.orgrsc.org This technology is particularly well-suited for handling reagents like DAST or anhydrous HF. rsc.org

Photochemistry: Visible-light photoredox catalysis has emerged as a powerful tool for forming and modifying C-F bonds under mild conditions. mdpi.com Future research could develop photocatalytic pathways for the synthesis of this compound, for example, through radical-based mechanisms that are difficult to achieve with traditional thermal methods. acs.org Furthermore, photochemistry could enable late-stage functionalization of the molecule at otherwise unreactive positions. acs.org

Electrochemistry: Electrochemical synthesis provides a reagent-free method for driving oxidation or reduction, making it an inherently green technology. acs.org Electrofluorination, where an organic substrate is oxidized at an anode in the presence of a fluoride source, could be a viable route to difluorinated compounds. wikipedia.orgnih.gov This approach avoids the use of harsh chemical oxidants and allows for precise control over reactivity through the applied potential. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5,5-Difluorohexan-1-ol, and how can intermediates be characterized?

  • Methodological Answer : A common approach involves fluorination of hexanol precursors using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Key intermediates (e.g., hexanone derivatives) should be characterized via 19F^{19}\text{F} NMR to confirm regioselective fluorination at the 5,5-positions. Gas chromatography-mass spectrometry (GC-MS) and infrared spectroscopy (IR) can validate purity and functional groups. Safety protocols for fluorination agents (e.g., handling in inert atmospheres) must align with guidelines for reactive fluorochemicals .

Q. How should researchers mitigate risks when handling this compound in laboratory settings?

  • Methodological Answer : Use engineering controls (fume hoods) and personal protective equipment (nitrile gloves, chemical-resistant aprons) as outlined in safety data sheets for structurally similar fluorinated alcohols. Monitor for acute toxicity symptoms (e.g., respiratory irritation) and ensure spill kits with inert absorbents (vermiculite) are available. Storage should prioritize cool, ventilated areas to prevent decomposition .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer : High-resolution 1H^{1}\text{H} and 19F^{19}\text{F} NMR are essential to confirm fluorine substitution patterns. Differential scanning calorimetry (DSC) can assess thermal stability, while HPLC with UV detection ensures purity. Compare spectral data with computational predictions (e.g., density functional theory) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility) of this compound across studies?

  • Methodological Answer : Discrepancies often arise from impurities or measurement conditions. Conduct systematic replication under controlled environments (e.g., standardized pressure for boiling point determination). Meta-analyses of existing data should account for variables like solvent polarity in solubility studies. Cross-validate findings with independent labs to isolate methodological biases .

Q. What experimental designs are optimal for studying the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer : Use accelerated stability testing by exposing the compound to buffered solutions (pH 1–13) at elevated temperatures (40–60°C). Monitor degradation via LC-MS and quantify fluoride ion release using ion-selective electrodes. Kinetic modeling (e.g., Arrhenius plots) can extrapolate shelf-life under ambient conditions. Include control experiments to rule out catalysis by trace metals .

Q. How does the electronic influence of fluorine atoms at the 5,5-positions affect the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Fluorine’s electron-withdrawing effect enhances the electrophilicity of adjacent carbons. Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., competition experiments with competing nucleophiles). Computational tools (e.g., molecular orbital simulations) can map charge distribution and predict regioselectivity in SN2 mechanisms .

Q. What strategies can address conflicting data on the biological activity of this compound in toxicity assays?

  • Methodological Answer : Standardize cell lines, exposure durations, and assay endpoints (e.g., IC50_{50} vs. LD50_{50}). Perform dose-response curves with triplicate measurements to reduce variability. Use cheminformatics to correlate toxicity with structural descriptors (e.g., logP, polar surface area) and validate via in silico models (e.g., QSAR) .

Data Management and Reproducibility

Q. How should researchers balance open-data sharing with confidentiality when publishing datasets on this compound?

  • Methodological Answer : Implement tiered access: Share non-sensitive data (e.g., spectral peaks) openly via repositories like PubChem, while restricting raw NMR files to authenticated users. Use de-identification protocols for proprietary synthesis routes. Consult institutional review boards to ensure compliance with data protection laws (e.g., GDPR) .

Q. What statistical approaches are recommended for analyzing small-sample studies on this compound’s environmental persistence?

  • Methodological Answer : Apply Bayesian statistics to incorporate prior knowledge (e.g., degradation rates of analogous compounds) and mitigate low statistical power. Bootstrap resampling can estimate confidence intervals for half-life measurements. Report effect sizes (e.g., Cohen’s d) to highlight practical significance despite limited sample sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.